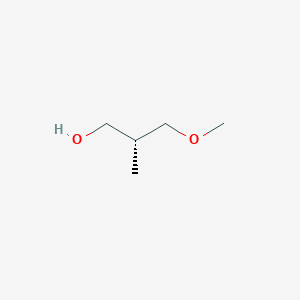

(R)-3-Methoxy-2-methylpropan-1-OL

Description

The exact mass of the compound this compound is 104.083729621 g/mol and the complexity rating of the compound is 37.1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-methoxy-2-methylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-5(3-6)4-7-2/h5-6H,3-4H2,1-2H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBZDXGATDYLXEZ-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718838 | |

| Record name | (2R)-3-Methoxy-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911855-78-2 | |

| Record name | (2R)-3-Methoxy-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (R)-3-Methoxy-2-methylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Methoxy-2-methylpropan-1-ol is a chiral alcohol of significant interest in the fields of organic synthesis and pharmaceutical development. Its stereospecific structure makes it a valuable chiral building block for the synthesis of complex molecules with defined stereochemistry, a critical aspect in the development of modern therapeutics.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a summary of its spectroscopic data. The information is intended to serve as a foundational resource for researchers and professionals engaged in synthetic chemistry and drug discovery.

Chemical and Physical Properties

This compound is a colorless liquid.[2] While its primary application lies in its utility as a chiral intermediate, a thorough understanding of its physicochemical properties is essential for its effective use in synthesis and process development. The key properties are summarized in the table below. It is important to note that some data corresponds to a CAS number (911855-78-2) that is different from the more commonly cited CAS number (51866-93-4) for the racemic mixture.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂O₂ | --INVALID-LINK--[3] |

| Molecular Weight | 104.15 g/mol | --INVALID-LINK--[3] |

| CAS Number | 911855-78-2 | --INVALID-LINK--[2] |

| 51866-93-4 (racemic) | --INVALID-LINK--[3] | |

| Boiling Point | 162 °C | --INVALID-LINK--[2] |

| Density | 0.903 g/mL | --INVALID-LINK--[2] |

| Flash Point | 51 °C | --INVALID-LINK--[2] |

| XLogP3-AA | 0.2 | --INVALID-LINK--[3] |

| Topological Polar Surface Area | 29.5 Ų | --INVALID-LINK--[3] |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[3] |

| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK--[3] |

| Rotatable Bond Count | 3 | --INVALID-LINK--[4] |

| Solubility | Good solubility in both polar and nonpolar solvents. | --INVALID-LINK--[1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. Below is a summary of expected and reported spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data:

-

A doublet for the methyl protons (-CH₃) adjacent to the chiral center.

-

A multiplet for the methine proton (-CH) at the chiral center.

-

A singlet for the methoxy protons (-OCH₃).

-

A multiplet for the methylene protons (-CH₂OH).

-

A broad singlet for the hydroxyl proton (-OH).

Predicted ¹³C NMR Spectral Data:

-

Distinct signals for the five carbon atoms in the molecule, with chemical shifts influenced by their local electronic environments.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorptions corresponding to its functional groups.

| Wavenumber Range (cm⁻¹) | Functional Group | Vibration |

| 3550-3200 (broad) | O-H | Stretching |

| 3000-2850 | C-H | Stretching |

| 1150-1060 | C-O | Stretching (Ether and Alcohol) |

Source: General IR absorption ranges for alcohols and ethers.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Fragments:

| m/z | Proposed Fragment Ion |

| 104 | [M]⁺ (Molecular Ion) |

| 89 | [M - CH₃]⁺ |

| 73 | [M - OCH₃]⁺ |

| 45 | [CH₂OCH₃]⁺ |

Source: Predicted fragmentation based on common fragmentation patterns of alcohols and ethers.[1][6]

Experimental Protocols

Detailed experimental procedures are essential for the successful synthesis and transformation of this compound.

Synthesis of this compound

A common strategy for the enantioselective synthesis of this compound involves the methylation of a chiral precursor.[1]

Objective: To synthesize this compound from a suitable chiral starting material.

General Procedure (Conceptual): A detailed experimental protocol for the synthesis of this compound is not readily available in the searched literature. However, a general approach would involve the selective methylation of the primary hydroxyl group of a commercially available chiral diol, such as (R)-2-methyl-1,3-propanediol, or the methoxymethylation of a chiral epoxide. The following is a hypothetical procedure based on standard organic chemistry techniques.

Materials:

-

(R)-2-methyl-1,3-propanediol

-

Sodium hydride (NaH)

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

Procedure:

-

To a solution of (R)-2-methyl-1,3-propanediol in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add methyl iodide dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Oxidation to (R)-3-Methoxy-2-methylpropanal

The primary alcohol functional group of this compound can be oxidized to the corresponding aldehyde, a valuable synthetic intermediate.[1] A mild oxidizing agent such as pyridinium chlorochromate (PCC) is suitable for this transformation to avoid over-oxidation to the carboxylic acid.[7][8][9][10]

Objective: To oxidize this compound to (R)-3-Methoxy-2-methylpropanal using PCC.

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Celite® or silica gel

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of PCC and Celite® in anhydrous dichloromethane, add a solution of this compound in anhydrous dichloromethane dropwise at room temperature.[7]

-

Stir the reaction mixture vigorously for 2-4 hours. The reaction progress can be monitored by TLC.[7]

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the filter cake with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to yield the crude (R)-3-Methoxy-2-methylpropanal.

-

Further purification can be achieved by distillation or column chromatography if necessary.

Role in Drug Discovery and Development

This compound serves as a crucial chiral building block in the synthesis of pharmaceuticals.[1] The stereocenter in this molecule allows for the construction of enantiomerically pure drug candidates, which is often critical for therapeutic efficacy and safety.

Chiral Building Block Workflow in Drug Discovery

The following diagram illustrates a typical workflow where a chiral building block like this compound is utilized in the early stages of drug discovery.

Caption: Workflow for utilizing a chiral building block in drug discovery.

Synthetic Logic and Applications

The bifunctional nature of this compound, possessing both a primary alcohol and an ether linkage, allows for a variety of chemical transformations. The alcohol can be converted into other functional groups such as aldehydes, carboxylic acids, esters, and halides, while the ether linkage is generally stable under many reaction conditions. This versatility makes it an attractive starting material for the synthesis of complex molecular architectures.

The following diagram illustrates the logical relationships of key transformations starting from this compound.

References

- 1. 3-Methoxy-2-methylpropan-1-ol | 51866-93-4 | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. 3-Methoxy-2-methylpropan-1-ol | C5H12O2 | CID 18624857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 51866-93-4|3-Methoxy-2-methylpropan-1-ol|BLD Pharm [bldpharm.com]

- 6. PubChemLite - 3-methoxy-2-methylpropan-1-ol (C5H12O2) [pubchemlite.lcsb.uni.lu]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of (R)-3-Methoxy-2-methylpropan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral building block, (R)-3-Methoxy-2-methylpropan-1-ol. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the fundamental experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-Methoxy-2-methylpropan-1-ol. It is important to note that the NMR and Mass Spectrometry data are predicted values based on the general structure and may vary from experimental results.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| CH₃-CH | ~0.9 | Doublet (d) |

| CH | ~1.8-2.0 | Multiplet (m) |

| CH₂-OH | ~3.4-3.5 | Doublet (d) |

| CH₂-O | ~3.2-3.3 | Doublet (d) |

| OCH₃ | ~3.3 | Singlet (s) |

| OH | Variable | Broad Singlet (s) |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃-CH | ~16 |

| CH | ~35-40 |

| OCH₃ | ~59 |

| CH₂-OH | ~68 |

| CH₂-O | ~76 |

Table 3: IR Spectroscopic Data

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200 - 3550 (broad) |

| C-H Stretch (Alkyl) | 2850 - 3000 |

| C-O Stretch (Alcohol) | 1000 - 1260 |

| C-O Stretch (Ether) | 1070 - 1150 |

Table 4: Mass Spectrometry Data (Predicted m/z of Adducts)

| Adduct | Predicted m/z |

| [M+H]⁺ | 105.09101 |

| [M+Na]⁺ | 127.07295 |

| [M-H]⁻ | 103.07645 |

| [M+NH₄]⁺ | 122.11755 |

| [M+K]⁺ | 143.04689 |

| [M+H-H₂O]⁺ | 87.080990 |

| [M]⁺ | 104.08318 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O) in a 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be obtained from a neat (undiluted) sample. Place a small drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty salt plates.

-

Place the sample "sandwich" in the spectrometer's sample holder.

-

Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H, C-H, C-O).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the volatile this compound into the mass spectrometer via a suitable inlet system, such as a gas chromatography (GC) column or a direct insertion probe.

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and record their abundance.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and the fragmentation pattern. The fragmentation pattern provides valuable information about the structure of the molecule.

Visualizations

The following diagrams illustrate key concepts and workflows related to the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Solubility of (R)-3-Methoxy-2-methylpropan-1-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (R)-3-Methoxy-2-methylpropan-1-ol, a key chiral building block in pharmaceutical and fine chemical synthesis. While specific quantitative solubility data is not widely published, this document synthesizes available information, theoretical principles, and standardized experimental protocols to offer a thorough understanding of its solubility profile in common organic solvents.

Introduction to this compound

This compound is a chiral alcohol with the chemical formula C₅H₁₂O₂. Its structure, featuring a primary alcohol, a methyl group, and a methoxy group, makes it a valuable intermediate in the synthesis of complex molecules with specific stereochemistry. Understanding its solubility is critical for reaction optimization, purification processes, and formulation development.

Solubility Profile

Table 1: Qualitative and Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Miscible | The hydroxyl group of this compound can form hydrogen bonds with protic solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | High | The molecule's dipole moment allows for favorable interactions with polar aprotic solvents. |

| Non-Polar | Toluene, Hexane | Moderate to High | The alkyl and ether components of the molecule contribute to its solubility in non-polar environments through van der Waals forces. |

Disclaimer: The solubilities presented in this table are predictions based on chemical principles and qualitative descriptions. For precise applications, experimental verification is strongly recommended.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound in a specific organic solvent, a standardized experimental protocol should be followed. The following outlines a general method for determining solubility.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Vials or test tubes with secure caps

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

3.2. Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

3.3. Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add a measured volume of the desired organic solvent to a vial.

-

Add an excess amount of this compound to the solvent to create a slurry.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vial at a moderate speed.

-

-

Sample Analysis:

-

Carefully withdraw a precise volume of the clear supernatant (the saturated solution).

-

Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the analytical range of the chosen method (HPLC or GC).

-

Analyze the diluted sample to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the original concentration of the saturated solution.

-

Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Logical Relationships in Solubility

The solubility of this compound is governed by the principle of "like dissolves like." The interplay of its functional groups dictates its interaction with different solvents.

Caption: Intermolecular forces driving the solubility of this compound.

Conclusion

While quantitative solubility data for this compound remains to be extensively published, its molecular structure strongly suggests a versatile solubility profile, with good miscibility in a wide array of both polar and non-polar organic solvents. For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a robust framework for their determination. This understanding is essential for the effective use of this important chiral intermediate in research and development.

An In-depth Technical Guide to the Synthesis and Characterization of (R)-3-Methoxy-2-methylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Methoxy-2-methylpropan-1-ol is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceutical compounds where specific stereochemistry is crucial for biological activity.[1] This technical guide provides a comprehensive overview of the synthesis and characterization of this enantiomerically pure alcohol. A plausible and detailed experimental protocol for its preparation from the commercially available (R)-methyl 3-hydroxy-2-methylpropionate is presented, followed by a summary of its key physicochemical and spectral properties. Methodologies for its characterization, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and chiral high-performance liquid chromatography (HPLC), are detailed. This document is intended to serve as a practical resource for researchers and professionals engaged in synthetic chemistry and drug discovery.

Introduction

Chiral molecules play a pivotal role in modern drug development, as the stereochemistry of a compound often dictates its pharmacological and toxicological profile. This compound is a versatile chiral intermediate that possesses both a primary alcohol and a methoxy group, allowing for a range of chemical transformations.[1] Its utility is most pronounced in asymmetric synthesis, where it serves as a starting material for the construction of complex molecular architectures with defined stereocenters.[1]

This guide outlines a practical synthetic route to this compound and provides a detailed account of the analytical techniques used for its structural elucidation and purity assessment.

Synthesis of this compound

The most common and efficient strategy for the synthesis of enantiomerically pure this compound involves starting from a readily available chiral precursor.[1] A highly practical approach utilizes (R)-methyl 3-hydroxy-2-methylpropionate, which is commercially available with high enantiomeric excess. The synthesis involves a two-step process: the reduction of the ester functionality to a primary alcohol, followed by the selective methylation of the primary hydroxyl group.

Synthetic Workflow

The overall synthetic pathway is depicted in the following workflow diagram:

Experimental Protocol

Step 1: Synthesis of (R)-2-methylpropane-1,3-diol

-

Reaction Setup: A flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen) is charged with a suspension of lithium aluminum hydride (LiAlH₄) (X.X g, XX mmol) in anhydrous tetrahydrofuran (THF) (100 mL).

-

Addition of Starting Material: A solution of (R)-methyl 3-hydroxy-2-methylpropionate (X.X g, XX mmol) in anhydrous THF (50 mL) is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath). The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is carefully quenched by the sequential dropwise addition of water (X mL), 15% aqueous sodium hydroxide (X mL), and water (3X mL) at 0 °C. The resulting white precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude (R)-2-methylpropane-1,3-diol, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Reaction Setup: A flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere is charged with a suspension of sodium hydride (NaH) (60% dispersion in mineral oil, X.X g, XX mmol) in anhydrous THF (100 mL).

-

Addition of Diol: A solution of crude (R)-2-methylpropane-1,3-diol (X.X g, XX mmol) in anhydrous THF (50 mL) is added dropwise to the stirred suspension of NaH at 0 °C. The mixture is then stirred at room temperature for 30 minutes.

-

Methylation: Methyl iodide (CH₃I) (X.X mL, XX mmol) is added dropwise to the reaction mixture at 0 °C. The reaction is then stirred at room temperature for 12-18 hours, or until completion as monitored by TLC.

-

Work-up and Purification: The reaction is quenched by the slow addition of water at 0 °C. The mixture is then extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and stereochemical integrity.

Physicochemical Properties

The key physicochemical properties of 3-Methoxy-2-methylpropan-1-ol are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₂O₂ | [2] |

| Molecular Weight | 104.15 g/mol | [2] |

| CAS Number | 51866-93-4 (racemate) | [2] |

| Appearance | Colorless liquid | - |

| Boiling Point | 148-150 °C (predicted) | - |

| Density | 0.93 g/cm³ (predicted) | - |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for 3-Methoxy-2-methylpropan-1-ol are presented below.[1]

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| -CH₃ (on C2) | ~0.9 | Doublet (d) | ~16 |

| -OCH₃ | ~3.3 | Singlet (s) | ~59 |

| -CH₂OH | ~3.5 | Multiplet (m) | ~68 |

| -CH₂OCH₃ | ~3.3 | Multiplet (m) | ~78 |

| -CH (on C2) | ~1.9 | Multiplet (m) | ~39 |

| -OH | Variable | Broad Singlet (br s) | - |

3.2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Predicted mass spectrometry data for 3-Methoxy-2-methylpropan-1-ol is available.[3]

| m/z | Predicted Fragment Ion |

| 105.09101 | [M+H]⁺ |

| 127.07295 | [M+Na]⁺ |

| 87.080990 | [M+H-H₂O]⁺ |

| 73 | [M-OCH₃]⁺ |

| 45 | [CH₂OCH₃]⁺ |

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl and ether functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (alcohol) | 3600-3200 (broad) |

| C-H stretch (alkane) | 3000-2850 |

| C-O stretch (alcohol) | 1050-1150 |

| C-O-C stretch (ether) | 1150-1085 |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a crucial technique to determine the enantiomeric purity of this compound. A suitable method would involve a chiral stationary phase (CSP) that can differentiate between the two enantiomers.

Illustrative Chiral HPLC Method Development Workflow:

A typical starting point for method development would be a polysaccharide-based chiral column with a mobile phase consisting of a mixture of hexane and isopropanol.[4] The retention times of the (R)- and (S)-enantiomers would be compared to a racemic standard to determine the enantiomeric excess of the synthesized product.

Biological Activity

Currently, there is a lack of specific information in the public domain regarding the biological activities or signaling pathways directly associated with this compound. Its primary role reported in the literature is that of a chiral building block for the synthesis of more complex, biologically active molecules.[1] Further research is required to elucidate any intrinsic pharmacological properties of this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. A plausible and practical synthetic route starting from a commercially available chiral precursor has been outlined, along with a comprehensive summary of the analytical techniques required for its structural and stereochemical verification. While information on its direct biological activity is limited, its significance as a chiral intermediate in the synthesis of pharmaceuticals and other fine chemicals is well-established. The methodologies and data presented herein are intended to be a valuable resource for scientists and researchers working in the field of synthetic organic chemistry and drug discovery.

References

Literature review on (R)-3-Methoxy-2-methylpropan-1-OL

An In-depth Technical Guide to (R)-3-Methoxy-2-methylpropan-1-OL for Drug Development Professionals

Abstract

This compound is a valuable chiral building block in modern organic synthesis, particularly relevant to the fields of pharmaceutical and fine chemical manufacturing. Its stereodefined structure, featuring a primary alcohol, a methoxy group, and a chiral center, makes it an important intermediate for constructing complex molecular architectures with precise stereochemical control. This technical guide provides a comprehensive review of its chemical properties, established synthetic routes, and its application as a precursor in asymmetric synthesis for drug development.

Physicochemical and Spectroscopic Data

This compound is a chiral alcohol whose properties are well-defined, making it a reliable component in multi-step synthetic processes. While detailed experimental spectroscopic data is dispersed across various sources, the key physical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₅H₁₂O₂ | [1] |

| Molecular Weight | 104.15 g/mol | [1] |

| CAS Number | 911855-78-2 | N/A |

| IUPAC Name | (2R)-3-methoxy-2-methylpropan-1-ol | [1] |

| Canonical SMILES | C--INVALID-LINK--COC | N/A |

| InChI Key | VBZDXGATDYLXEZ-SCSAIBSYSA-N | N/A |

| XLogP3 (Predicted) | 0.2 | [1] |

| Topological Polar Surface Area | 29.5 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | N/A |

| Hydrogen Bond Acceptor Count | 2 | N/A |

| Rotatable Bond Count | 2 | N/A |

Table 2: Predicted Spectroscopic Data

| Type | Description |

|---|---|

| ¹H NMR | Expected signals include a doublet for the C2-methyl group, a multiplet for the C2 proton, two distinct signals for the diastereotopic C1 protons (CH₂OH), a singlet for the methoxy group protons, and a signal for the C3 protons (CH₂O). The hydroxyl proton will appear as a broad singlet, exchangeable with D₂O. |

| ¹³C NMR | Expected signals include distinct carbons for the C2-methyl, C1 (hydroxymethyl), C2 (chiral center), C3 (methoxymethyl), and the methoxy group. |

| IR Spectroscopy | A strong, broad absorption band is expected in the range of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the primary alcohol. C-H stretching bands are expected around 2850-3000 cm⁻¹, and a prominent C-O stretching band for the ether and alcohol around 1050-1150 cm⁻¹. |

Strategies for Enantioselective Synthesis

The synthesis of enantiomerically pure this compound is critical for its use in pharmaceutical development.[2] Three primary strategies are employed to achieve high enantiomeric purity: synthesis from the chiral pool, asymmetric reduction of a prochiral precursor, and kinetic resolution.

Chiral Pool Synthesis

This is the most direct and widely cited method, utilizing a readily available, enantiopure starting material. The most common precursor is (R)-methyl 3-hydroxy-2-methylpropanoate, also known as the "Roche ester," which is commercially available with high enantiomeric excess (ee).[2] The synthesis involves a two-step sequence: methylation of the hydroxyl group followed by reduction of the ester.

Caption: Chiral pool synthesis of the target molecule.

Step 1: Methylation of (R)-methyl 3-hydroxy-2-methylpropanoate

-

To a stirred suspension of sodium hydride (NaH, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), a solution of (R)-methyl 3-hydroxy-2-methylpropanoate (1.0 eq.) in anhydrous THF is added dropwise.

-

The mixture is stirred at 0 °C for 30 minutes, allowing for the formation of the sodium alkoxide.

-

Methyl iodide (MeI, 1.5 eq.) is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 12-18 hours.

-

The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

The aqueous layer is extracted with diethyl ether or ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield crude (R)-methyl 3-methoxy-2-methylpropanoate.

Step 2: Reduction of (R)-methyl 3-methoxy-2-methylpropanoate

-

A solution of the crude ester from Step 1 (1.0 eq.) in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for an additional 2-4 hours.

-

The reaction is quenched by the sequential, slow addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

-

The resulting granular precipitate is filtered off and washed thoroughly with THF or ethyl acetate.

-

The combined filtrate is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to afford pure this compound.

Asymmetric Reduction of a Prochiral Precursor

An alternative strategy involves the enantioselective reduction of the prochiral aldehyde, 3-methoxy-2-methylpropanal. This method utilizes a chiral reducing agent or a catalyst system to selectively produce the (R)-enantiomer. Biocatalysis using ketoreductases (KREDs) or chemical methods with chiral borohydrides are common approaches.[2][3]

Caption: Asymmetric reduction of a prochiral aldehyde.

(Dynamic) Kinetic Resolution

Kinetic resolution starts with a racemic mixture of 3-methoxy-2-methylpropan-1-ol. A chiral reagent or enzyme (e.g., a lipase) selectively reacts with one enantiomer (e.g., the S-enantiomer), leaving the desired (R)-enantiomer unreacted and thus enantiomerically enriched. The maximum theoretical yield for the resolved alcohol is 50%. In dynamic kinetic resolution (DKR), a racemization catalyst is added to continuously convert the faster-reacting enantiomer back into the racemate, theoretically allowing for a yield of up to 100% of the desired product.[2]

Caption: Kinetic resolution of the racemic alcohol.

Applications in Drug Development

As a chiral building block, this compound serves as a versatile intermediate for introducing a specific stereocenter into a larger active pharmaceutical ingredient (API).[2] Its bifunctional nature (alcohol and ether) allows for various synthetic transformations. The primary alcohol can be converted into an aldehyde, a carboxylic acid, an ester, or a good leaving group for nucleophilic substitution, while the ether linkage is generally stable under many reaction conditions.

The incorporation of this fragment can significantly influence the pharmacological and pharmacokinetic properties of a drug molecule by ensuring the correct three-dimensional orientation required for binding to a biological target.

Caption: Incorporation of the chiral block into a drug scaffold.

Safety and Handling

This compound and its racemic mixture are classified as flammable liquids that can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.

Table 3: GHS Hazard Information

| Hazard Code | Description |

|---|---|

| H226 | Flammable liquid and vapor |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source: Aggregated GHS information from ECHA C&L Inventory.[1]

Conclusion

This compound is a foundational chiral intermediate whose value lies in its stereochemical purity and synthetic versatility. The most reliable synthetic access is through a chiral pool approach starting from the commercially available (R)-methyl 3-hydroxy-2-methylpropanoate. While other methods like asymmetric reduction and kinetic resolution provide viable alternatives, the chiral pool route remains highly efficient. For researchers and professionals in drug development, this compound offers a dependable method for introducing a key stereocenter, ultimately enabling the synthesis of complex and potent therapeutic agents.

References

The Emergence of a Key Chiral Synthon: A Technical Guide to (R)-3-Methoxy-2-methylpropan-1-OL

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-3-Methoxy-2-methylpropan-1-OL, a seemingly unassuming chiral alcohol, has carved a significant niche in the landscape of modern organic synthesis, particularly in the development of complex pharmaceutical agents. Its unique structural features, combining a primary alcohol, a methoxy group, and a stereocenter, render it a valuable C4 chiral building block. This technical guide delves into the discovery, historical context, and synthetic evolution of this important molecule, providing detailed experimental protocols and highlighting its application in the synthesis of life-saving therapeutics.

Discovery and Historical Context: A Synthon Born from the Chiral Pool

The precise moment of the first synthesis of this compound is not prominently documented in a singular, seminal publication. Its emergence is intrinsically linked to the broader development of asymmetric synthesis and the strategic utilization of the "chiral pool"[1]. The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products like amino acids, carbohydrates, and terpenes, which serve as starting materials for the synthesis of complex chiral molecules[1].

One of the most prominent and historically significant precursors for the synthesis of this compound is the Roche ester , methyl (R)-3-hydroxy-2-methylpropanoate[2][3]. The development and commercial availability of both enantiomers of the Roche ester in high enantiomeric purity was a pivotal moment in asymmetric synthesis, providing a versatile and reliable starting point for a myriad of chiral synthons. The history of this compound is therefore a testament to the power of chiral pool synthesis, where a readily available chiral starting material is chemically modified to create a new, valuable building block.

The significance of chiral molecules in pharmacology became increasingly apparent throughout the 20th century, driving the demand for enantiomerically pure intermediates[4][5][6]. The realization that different enantiomers of a drug can have vastly different pharmacological and toxicological profiles spurred the development of methods to synthesize single-enantiomer drugs[7][8]. It is within this context that chiral building blocks like this compound gained their importance, enabling the stereocontrolled construction of complex drug molecules.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂O₂ | [9][10] |

| Molecular Weight | 104.15 g/mol | [9][10] |

| IUPAC Name | (2R)-3-methoxy-2-methylpropan-1-ol | [9][10] |

| CAS Number | 911855-78-2 | [No direct citation] |

| Density | 1.066 g/mL at 25 °C (for the racemate) | [No direct citation] |

| Boiling Point | 76-77 °C at 12 mmHg (for the racemate) | [No direct citation] |

| SMILES | C--INVALID-LINK--COC | [9][10] |

| InChI | InChI=1S/C5H12O2/c1-5(3-6)4-7-2/h5-6H,3-4H2,1-2H3/t5-/m1/s1 | [9][10] |

| XLogP3 | 0.2 | [9][10] |

Key Synthetic Methodologies

The enantioselective synthesis of this compound is paramount to its utility. Several strategies have been developed, with the most common and historically significant route originating from the Roche ester.

Synthesis from (R)-Roche Ester

This is a widely adopted and reliable method that leverages the readily available chiral precursor, methyl (R)-3-hydroxy-2-methylpropanoate. The synthesis involves two key transformations: O-methylation of the primary alcohol and subsequent reduction of the ester functionality.

Figure 1: General workflow for the synthesis of this compound from (R)-Roche Ester.

Materials:

-

Methyl (R)-3-hydroxy-2-methylpropanoate ((R)-Roche ester)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl iodide (CH₃I)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

Step 1: O-Methylation of (R)-Roche Ester

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen) is charged with a suspension of sodium hydride (1.2 eq) in anhydrous THF.

-

The suspension is cooled to 0 °C in an ice bath.

-

A solution of (R)-Roche ester (1.0 eq) in anhydrous THF is added dropwise to the stirred suspension via the dropping funnel over a period of 30 minutes.

-

The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

-

Methyl iodide (1.5 eq) is then added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 12-16 hours.

-

Upon completion (monitored by TLC), the reaction is carefully quenched by the slow addition of water at 0 °C.

-

The mixture is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude methyl (R)-3-methoxy-2-methylpropanoate. This intermediate can be purified by fractional distillation under reduced pressure.

Step 2: Reduction of Methyl (R)-3-methoxy-2-methylpropanoate

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere is charged with a suspension of lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether.

-

The suspension is cooled to 0 °C in an ice bath.

-

A solution of methyl (R)-3-methoxy-2-methylpropanoate (1.0 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel.

-

The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

-

The reaction is carefully quenched by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL) at 0 °C, where x is the mass of LiAlH₄ in grams.

-

The resulting white precipitate is filtered off and washed with diethyl ether.

-

The combined filtrate is washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford this compound. The product can be further purified by distillation under reduced pressure.

Other Synthetic Approaches

While the route from Roche ester is prevalent, other methods for the enantioselective synthesis of similar chiral alcohols exist and are, in principle, applicable. These include:

-

Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation of a suitable prochiral substrate, such as an unsaturated precursor, using a chiral catalyst[8][11].

-

Enzymatic Resolution: The use of enzymes, such as lipases, to selectively acylate one enantiomer of a racemic mixture of 3-methoxy-2-methylpropan-1-ol, allowing for the separation of the desired (R)-enantiomer.

Application in Drug Development: Synthesis of Saquinavir

The utility of this compound as a chiral building block is exemplified in the synthesis of Saquinavir, a potent HIV-1 protease inhibitor[3][12][13]. Saquinavir was the first protease inhibitor approved by the FDA in 1995 for the treatment of HIV/AIDS, marking a turning point in the management of the disease[14].

The synthesis of Saquinavir involves the coupling of several complex chiral fragments. While this compound itself is not directly incorporated in the final structure of Saquinavir, a structurally related chiral epoxide derived from a similar synthetic strategy is a key intermediate. The principles of stereocontrol established in the synthesis of this compound are directly applicable to the synthesis of these crucial fragments.

Mechanism of Action of Saquinavir

Saquinavir functions by inhibiting the HIV-1 protease enzyme, which is essential for the maturation of new, infectious virus particles[7][15][16]. The HIV protease cleaves viral polyproteins into functional proteins required for viral replication and assembly. Saquinavir, a peptidomimetic inhibitor, binds to the active site of the protease, preventing this cleavage and resulting in the production of immature, non-infectious virions[5][16].

Figure 2: Simplified signaling pathway illustrating the mechanism of action of Saquinavir.

Conclusion

This compound stands as a prime example of a valuable chiral building block whose history is intertwined with the advancement of asymmetric synthesis. Its efficient preparation from readily available chiral precursors like the Roche ester has made it an important tool for medicinal chemists. The principles underlying its synthesis are fundamental to the construction of complex, life-saving drugs, as demonstrated by its connection to the synthesis of the pioneering HIV protease inhibitor, Saquinavir. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral synthons like this compound in the drug development pipeline is set to endure.

References

- 1. 3-Methoxy-2-methylpropan-1-ol | 51866-93-4 | Benchchem [benchchem.com]

- 2. Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chimia.ch [chimia.ch]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Saquinavir: From HIV to COVID-19 and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Saquinavir - Wikipedia [en.wikipedia.org]

- 8. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 3-Methoxy-2-methylpropan-1-ol | C5H12O2 | CID 18624857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Saquinavir | C38H50N6O5 | CID 441243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. go.drugbank.com [go.drugbank.com]

- 16. What is the mechanism of Saquinavir Mesylate? [synapse.patsnap.com]

(R)-3-Methoxy-2-methylpropan-1-OL material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for (R)-3-Methoxy-2-methylpropan-1-ol, including its physical and chemical properties, hazard information, and handling procedures. The information is intended to support researchers, scientists, and professionals in drug development in the safe handling and use of this compound.

Chemical and Physical Properties

This compound is a chiral building block utilized in organic synthesis. Its bifunctional nature, containing both a primary alcohol and an ether group, makes it a versatile intermediate in the synthesis of more complex molecules.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₁₂O₂ | PubChem[1] |

| Molecular Weight | 104.15 g/mol | PubChem[1] |

| CAS Number | 911855-78-2 | Achmem[2] |

| Appearance | Liquid (data for related compound) | AOBChem[3] |

| Odor | No data available | AOBChem[3] |

| Boiling Point | No data available | AOBChem[3] |

| Melting Point | No data available | AOBChem[3] |

| Flash Point | No data available | AOBChem[3] |

| Solubility in water | No data available | AOBChem[3] |

| Computed XLogP3 | 0.2 | PubChem[1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification information is provided by multiple sources, with some variations in the assigned hazard statements.

Table 2: GHS Hazard Classification

| Classification | Hazard Class | Hazard Statement | Source |

| Flammable liquids | Category 3 | H226: Flammable liquid and vapor | PubChem[1] |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation | PubChem[1], Achmem[2] |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation | PubChem[1], Achmem[2] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation | PubChem[1] | |

| Acute toxicity, oral | H302: Harmful if swallowed | Achmem[2] | |

| Acute toxicity, inhalation | H332: Harmful if inhaled | Achmem[2] |

Hazard Pictograms:

-

Flame (for flammable hazard)

-

Exclamation mark (for skin/eye irritation and acute toxicity)

Signal Word: Warning[2]

The following diagram illustrates the relationship between the hazard classifications and the corresponding precautionary measures.

Caption: Hazard and Precautionary Statement Relationships.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available in the searched literature. The hazard classifications are based on data submitted to regulatory bodies like ECHA, which are often derived from computational models or studies on analogous substances.

Signaling Pathways

There is no available information in the public domain regarding the specific signaling pathways affected by this compound. Toxicological studies would be required to determine its mechanism of action at a cellular or molecular level.

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[3]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[3]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure.[3]

-

Body Protection: Wear a lab coat or other protective clothing.[3]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

Handling Procedures:

-

Avoid breathing vapor, mist, or gas.[3]

-

Avoid contact with skin and eyes.[3]

-

Keep away from heat, sparks, and open flames.

-

Ground and bond containers and receiving equipment to prevent static discharge.

-

Use only non-sparking tools.

Storage Conditions:

-

Store in a tightly closed container in a dry and well-ventilated place.[3]

-

Keep refrigerated (2-8°C).[2]

-

Store away from incompatible materials such as strong oxidizing agents.

The following workflow outlines the general procedure for handling this chemical in a laboratory setting.

Caption: Laboratory Handling Workflow.

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.

Table 3: First Aid Procedures

| Exposure Route | Procedure | Source |

| Inhalation | Move person to fresh air. If breathing is difficult, give oxygen. Get medical aid. | AOBChem[3] |

| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid. | AOBChem[3] |

| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Get medical aid. | AOBChem[3] |

| Ingestion | Wash out mouth with water. Do NOT induce vomiting. Get medical aid. | AOBChem[3] |

Fire-Fighting Measures

Suitable Extinguishing Media:

-

Use dry chemical, carbon dioxide, or alcohol-resistant foam.

Unsuitable Extinguishing Media:

-

Water may be ineffective.

Specific Hazards:

-

Flammable liquid and vapor. Vapors may form explosive mixtures with air.

-

Hazardous decomposition products formed under fire conditions include carbon oxides.[3]

Protective Equipment for Firefighters:

-

Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures

Personal Precautions:

-

Use personal protective equipment.

-

Avoid breathing vapors, mist or gas.

-

Ensure adequate ventilation.

-

Remove all sources of ignition.

Environmental Precautions:

-

Prevent further leakage or spillage if safe to do so.

-

Do not let product enter drains.

Methods for Cleaning Up:

-

Absorb with an inert absorbent material (e.g., sand, silica gel).

-

Dispose of in a suitable, closed container for disposal by a licensed professional waste disposal service.[3]

Disposal Considerations

Dispose of this material and its container as hazardous waste in accordance with federal, state, and local regulations. Contact a licensed professional waste disposal service for proper disposal.[3]

Disclaimer

This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. The user is responsible for conducting their own risk assessment and implementing appropriate safety measures. The information provided is based on publicly available data and may not be exhaustive.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (R)-3-Methoxy-2-methylpropan-1-ol

Introduction

(R)-3-Methoxy-2-methylpropan-1-ol is a valuable chiral building block in the synthesis of complex molecular architectures, particularly in the development of pharmaceutical compounds where specific stereochemistry is crucial for biological activity.[1] Its bifunctional nature, possessing both a hydroxyl and a methoxy group, allows for a variety of chemical transformations. This document provides a detailed protocol for the enantioselective synthesis of this compound utilizing a chemoenzymatic approach. This strategy employs the asymmetric reduction of an α,β-unsaturated aldehyde precursor catalyzed by an enoate reductase, an enzyme class known for its high stereoselectivity in C=C bond reduction.[2][3][4]

Overall Synthetic Strategy

The synthesis is a two-step process commencing with the synthesis of the α,β-unsaturated aldehyde precursor, 3-methoxy-2-methylpropenal. This is followed by a highly enantioselective enzymatic reduction of the carbon-carbon double bond to yield the desired this compound.

Experimental Protocols

Part 1: Synthesis of 3-Methoxy-2-methylpropenal (Precursor)

This protocol outlines the synthesis of the α,β-unsaturated aldehyde precursor required for the enzymatic reduction.

Materials:

-

Methacrolein

-

Methanol (anhydrous)

-

p-Toluenesulfonic acid (catalytic amount)

-

Sodium bicarbonate (saturated solution)

-

Magnesium sulfate (anhydrous)

-

Dichloromethane

Procedure:

-

To a solution of methacrolein (1 equivalent) in anhydrous methanol (5 equivalents), add a catalytic amount of p-toluenesulfonic acid.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude 3-methoxy-2-methylpropenal.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Part 2: Enantioselective Enzymatic Reduction

This protocol describes the asymmetric reduction of 3-methoxy-2-methylpropenal to this compound using an enoate reductase.

Materials:

-

3-Methoxy-2-methylpropenal

-

Enoate reductase (e.g., from Pichia stipitis - OYE 2.6)

-

NADH or NADPH

-

Glucose dehydrogenase (GDH)

-

D-Glucose

-

Potassium phosphate buffer (100 mM, pH 7.0)

-

Ethyl acetate

Procedure:

-

In a reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.0).

-

To the buffer, add 3-methoxy-2-methylpropenal (1 equivalent).

-

Add NADH or NADPH (0.1 equivalents), D-glucose (1.5 equivalents), and glucose dehydrogenase (GDH) for cofactor regeneration.

-

Initiate the reaction by adding the enoate reductase.

-

Stir the reaction mixture at 30°C and monitor the progress by TLC or GC.

-

Upon completion, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Determine the enantiomeric excess (ee) of the product by chiral GC analysis.

Data Presentation

The following table summarizes expected results based on similar enzymatic reductions reported in the literature. Actual results may vary depending on the specific enzyme and reaction conditions used.

| Entry | Substrate | Enzyme | Cofactor | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 3-Methoxy-2-methylpropenal | Enoate Reductase (OYE 2.6) | NADH | >95 | >99 (R) |

| 2 | 3-Methoxy-2-methylpropenal | Engineered Enoate Reductase | NADPH | >98 | >99.5 (R) |

Conclusion

The chemoenzymatic protocol detailed above presents an efficient and highly enantioselective method for the synthesis of this compound. The use of enoate reductases offers a green and sustainable alternative to traditional chemical methods, often providing superior stereocontrol under mild reaction conditions. This approach is well-suited for researchers and professionals in drug development requiring access to this valuable chiral intermediate.

References

- 1. 3-Methoxy-2-methylpropan-1-ol | 51866-93-4 | Benchchem [benchchem.com]

- 2. Discovery, Characterisation, Engineering and Applications of Ene Reductases for Industrial Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cloning and characterization of enoate reductase with high β-ionone to dihydro-β-ionone bioconversion productivity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: (R)-3-Methoxy-2-methylpropan-1-ol as a Versatile Chiral Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Methoxy-2-methylpropan-1-ol is a valuable and versatile chiral building block in modern organic synthesis. Its bifunctional nature, possessing both a primary alcohol and a methoxy group, combined with a defined stereocenter, makes it an ideal starting material for the enantioselective synthesis of complex molecules, particularly in the pharmaceutical industry. The chiral methyl group at the C2 position allows for the introduction of stereocentricity early in a synthetic route, which is crucial for the development of potent and selective drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its application in the synthesis of natural products and their analogues.

Key Applications

The primary utility of this compound lies in its conversion to the corresponding chiral aldehyde, (R)-3-methoxy-2-methylpropanal. This aldehyde is a key intermediate that can undergo a variety of carbon-carbon bond-forming reactions, including aldol additions, Wittig reactions, and Grignard reactions, to construct complex carbon skeletons with high stereochemical control.

One of the most significant potential applications of this chiral building block is in the total synthesis of potent, biologically active natural products. For instance, the structural motif of a propionate unit with a methyl branch at the alpha position and a hydroxyl or ether functionality at the beta position is a common feature in many polyketide natural products with important medicinal properties. A notable example is the potent anticancer agent (+)-discodermolide , a microtubule-stabilizing agent isolated from the marine sponge Discodermia dissoluta.[1][2][3] The total synthesis of discodermolide and its analogues often relies on the stereoselective construction of fragments containing multiple chiral centers. While many reported syntheses of discodermolide utilize the related chiral precursor, methyl (R)-3-hydroxy-2-methylpropionate, this compound represents a readily available and versatile alternative for the synthesis of key fragments.[4]

Experimental Protocols

Oxidation of this compound to (R)-3-methoxy-2-methylpropanal

The selective oxidation of the primary alcohol to the aldehyde is a critical step in harnessing the synthetic potential of this chiral building block. Several mild oxidation methods can be employed to achieve this transformation with high yield and without racemization of the stereocenter. Two of the most common and reliable methods are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

a) Swern Oxidation Protocol

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine. It is known for its mild reaction conditions and high yields.

-

General Reaction: this compound → (R)-3-methoxy-2-methylpropanal

-

Reagents and Materials:

-

This compound

-

Oxalyl chloride (2 M solution in dichloromethane)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous triethylamine (TEA)

-

Argon or Nitrogen atmosphere

-

Standard glassware for anhydrous reactions

-

-

Procedure:

-

To a stirred solution of oxalyl chloride (1.2 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add anhydrous DMSO (2.2 eq) dropwise.

-

Stir the mixture for 30 minutes at -78 °C.

-

Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.

-

Stir the resulting mixture for 1 hour at -78 °C.

-

Add triethylamine (5.0 eq) dropwise and stir for an additional 30 minutes at -78 °C.

-

Allow the reaction mixture to warm to room temperature.

-

Quench the reaction with water and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude aldehyde can be purified by flash column chromatography on silica gel.

-

| Reagent/Parameter | Molar Ratio/Condition |

| This compound | 1.0 eq |

| Oxalyl chloride | 1.2 eq |

| DMSO | 2.2 eq |

| Triethylamine | 5.0 eq |

| Temperature | -78 °C to rt |

| Solvent | Anhydrous DCM |

| Expected Yield | >90% |

| Expected Enantiomeric Purity | >99% ee |

b) Dess-Martin Periodinane (DMP) Oxidation Protocol

The Dess-Martin oxidation is another mild and efficient method for oxidizing primary alcohols to aldehydes. It offers the advantage of being performed at room temperature and having a simple work-up.[3][5][6]

-

General Reaction: this compound → (R)-3-methoxy-2-methylpropanal

-

Reagents and Materials:

-

This compound

-

Dess-Martin Periodinane (DMP)

-

Anhydrous dichloromethane (DCM)

-

Sodium bicarbonate (saturated aqueous solution)

-

Sodium thiosulfate (saturated aqueous solution)

-

Standard glassware

-

-

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous DCM at room temperature, add Dess-Martin Periodinane (1.1 eq) in one portion.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC (typically 1-3 hours).

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

-

Stir vigorously until the solid dissolves.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude aldehyde can be purified by flash column chromatography on silica gel.

-

| Reagent/Parameter | Molar Ratio/Condition |

| This compound | 1.0 eq |

| Dess-Martin Periodinane | 1.1 eq |

| Temperature | Room Temperature |

| Solvent | Anhydrous DCM |

| Expected Yield | ~95% |

| Expected Enantiomeric Purity | >99% ee |

Stereoselective Aldol Addition of (R)-3-methoxy-2-methylpropanal

The resulting chiral aldehyde, (R)-3-methoxy-2-methylpropanal, is a valuable substrate for stereoselective aldol reactions, a cornerstone of polyketide synthesis. The following is a representative protocol for a substrate-controlled diastereoselective aldol addition.

-

General Reaction: (R)-3-methoxy-2-methylpropanal + Ketone Enolate → Diastereomerically enriched β-hydroxy ketone

-

Reagents and Materials:

-

(R)-3-methoxy-2-methylpropanal

-

A suitable ketone (e.g., acetone)

-

Lithium diisopropylamide (LDA) (freshly prepared or commercial solution)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Argon or Nitrogen atmosphere

-

Standard glassware for anhydrous reactions

-

-

Procedure:

-

To a stirred solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.0 eq) dropwise. Stir for 30 minutes at -78 °C to generate LDA.

-

To this LDA solution, add the ketone (1.0 eq) dropwise at -78 °C and stir for 1 hour to form the lithium enolate.

-

Add a solution of (R)-3-methoxy-2-methylpropanal (1.2 eq) in anhydrous THF dropwise to the enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.

-

Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The diastereomeric ratio of the crude product can be determined by ¹H NMR or GC analysis. The product can be purified by flash column chromatography.

-

| Reagent/Parameter | Molar Ratio/Condition |

| Ketone | 1.0 eq |

| n-Butyllithium | 1.0 eq |

| Diisopropylamine | 1.1 eq |

| (R)-3-methoxy-2-methylpropanal | 1.2 eq |

| Temperature | -78 °C |

| Solvent | Anhydrous THF |

| Expected Diastereoselectivity | Dependent on substrate and conditions, but generally moderate to high |

Visualizing Synthetic Pathways and Biological Mechanisms

Experimental Workflow: From Chiral Alcohol to Aldol Adduct

The following diagram illustrates the key synthetic transformations described above, starting from this compound.

Caption: Synthetic route from the chiral alcohol to a key β-hydroxy ketone intermediate.

Logical Relationship: Application in Discodermolide Synthesis

This diagram outlines the conceptual application of this compound in the synthesis of a key fragment of (+)-discodermolide.

Caption: Conceptual pathway for the synthesis of (+)-discodermolide utilizing the chiral building block.

Signaling Pathway: Mechanism of Action of Discodermolide

Molecules synthesized using this chiral building block, such as (+)-discodermolide, can have profound biological effects. Discodermolide is a potent microtubule-stabilizing agent, leading to cell cycle arrest and apoptosis in cancer cells.

Caption: Discodermolide's mechanism of action leading to apoptosis in cancer cells.[7][8][9]

Conclusion

This compound is a highly useful chiral building block for the stereoselective synthesis of complex organic molecules. Its conversion to the corresponding aldehyde provides a versatile intermediate for the construction of intricate carbon skeletons found in numerous biologically active natural products. The protocols and conceptual frameworks provided herein offer a guide for researchers in synthetic and medicinal chemistry to leverage the potential of this valuable chiral synthon in their research and development endeavors.

References

- 1. (+)-Discodermolide: A Marine Natural Product Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (+)-discodermolide: a marine natural product against cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discodermolide - Wikipedia [en.wikipedia.org]

- 4. The microtubule stabilizing agent discodermolide is a potent inducer of accelerated cell senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. (+)-Discodermolide: Total Synthesis, Construction of Novel Analogues, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Basis of Microtubule Stabilization by Discodermolide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cornellpharmacology.org [cornellpharmacology.org]

- 9. (+)-Discodermolide binds to microtubules in stoichiometric ratio to tubulin dimers, blocks taxol binding and results in mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: (R)-3-Methoxy-2-methylpropan-1-OL in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of (R)-3-Methoxy-2-methylpropan-1-ol as a chiral building block in pharmaceutical synthesis. The focus is on its conversion to the valuable intermediate, methyl (R)-(-)-3-hydroxy-2-methylpropionate, commonly known as the "Roche ester."

This compound is a versatile chiral starting material, prized for its bifunctional nature, containing both a hydroxyl and a methoxy group.[1] Its chirality is a key feature, enabling the synthesis of complex molecules with specific stereochemistry, a critical aspect in the development of many pharmaceutical compounds.[1]

A significant application of this chiral alcohol is its role as a precursor to the Roche ester , a widely used intermediate in the synthesis of a variety of bioactive molecules, including vitamins, antibiotics, and other complex natural products. The synthetic route involves a two-step oxidation process, which must be conducted under mild conditions to preserve the stereochemical integrity of the chiral center.

Synthetic Pathway Overview

The conversion of this compound to the Roche ester proceeds through the intermediate aldehyde, (R)-3-methoxy-2-methylpropanal. This transformation is achieved by a selective oxidation of the primary alcohol, followed by oxidation of the aldehyde to a carboxylic acid, and subsequent esterification.

Caption: Synthetic pathway from this compound to a Roche ester precursor.

Experimental Protocols

The following protocols are based on well-established synthetic methodologies for the individual transformations. Researchers should adapt these protocols to their specific laboratory conditions and substrate concentrations.

Protocol 1: Oxidation of this compound to (R)-3-Methoxy-2-methylpropanal

This protocol utilizes a TEMPO-catalyzed oxidation, a mild and selective method for the oxidation of primary alcohols to aldehydes.

Materials:

-

This compound

-

(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

-

Sodium hypochlorite (NaOCl) solution (commercial bleach)

-

Sodium bromide (NaBr)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-